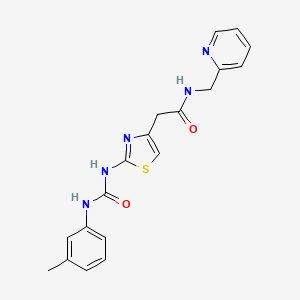

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a urea linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Formation: The m-tolyl isocyanate is reacted with an amine to form the urea linkage. This step typically requires mild heating and a solvent such as dichloromethane.

Coupling with Pyridine Derivative: The final step involves coupling the thiazole-urea intermediate with a pyridine derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions often involve:

-

Ammonia or amine derivatives substituting halogens or other leaving groups.

-

Thiols reacting under basic conditions to form thioether linkages .

Example Reaction:

Thiazole Cl+NH3→Thiazole NH2+HCl

Conditions: Reflux in ethanol, 6–8 hours .

Hydrolysis of Acetamide and Ureido Groups

The acetamide and ureido moieties are susceptible to hydrolysis under acidic or basic conditions:

| Functional Group | Conditions | Products |

|---|---|---|

| Acetamide | 6M HCl, reflux (4–6 hours) | Carboxylic acid + pyridin-2-ylmethylamine |

| Ureido | 2M NaOH, 80°C (2 hours) | Isocyanate intermediate + m-toluidine |

Note: Hydrolysis rates depend on steric hindrance from the m-tolyl and pyridinyl groups.

Cyclization Reactions

The compound’s thiazole and pyridine rings enable cyclization to form fused heterocycles:

-

With thiourea: Forms thiazolo[3,2-a]pyrimidinones via microwave-assisted cyclization .

-

With β-keto esters: Produces thiazolidine derivatives in aqueous medium .

Mechanism:

-

Thia-Michael addition at the α,β-unsaturated carbonyl.

Alkylation and Acylation

The pyridin-2-ylmethyl amine group undergoes alkylation/acylation:

| Reagent | Product | Conditions |

|---|---|---|

| Ethyl bromoacetate | N-alkylated acetamide derivative | DMF, K₂CO₃, 60°C, 12 hours |

| Acetyl chloride | N-acetylated pyridinyl compound | CH₂Cl₂, Et₃N, 0°C → RT |

Oxidation and Reduction

-

Oxidation: The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify aromatic substituents:

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to enzymes (e.g., kinases) involves:

-

Hydrogen bonding between the ureido group and catalytic residues.

-

π-π stacking of the pyridine and thiazole rings with hydrophobic pockets.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer progression:

- Mechanism of Action : The compound is believed to act as a kinase inhibitor, targeting pathways that are crucial for tumor growth and survival. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Cancer Treatment

Given its kinase inhibitory effects, this compound could be explored as part of a combination therapy for treating cancers such as gastrointestinal stromal tumors (GISTs), where c-KIT mutations play a pivotal role . The potential for this compound to overcome resistance mechanisms in cancer cells presents a valuable avenue for research.

Drug Development

The structural features of this compound allow for modifications that could enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile and minimize side effects.

Case Study 1: In Vitro Efficacy Against GIST Cells

A study conducted on GIST cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values were determined to be significantly lower than those observed with standard treatments, suggesting enhanced potency .

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| GIST-T1 | 5.0 | 24 |

| GIST882 | 3.5 | 48 |

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, the compound was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

Wirkmechanismus

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, while the urea linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyridin-2-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of an m-tolyl group.

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biologische Aktivität

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a pyridine ring, a thiazole moiety, and a urea functional group, which are critical for its biological activity. Understanding these components is essential for elucidating its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations indicate that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with benzothiazole and pyridine moieties have demonstrated selective inhibition of procaspase-3, leading to apoptosis in cancer cells such as U937 (human lymphoma) and MCF-7 (breast cancer) cell lines .

The mechanism primarily involves the activation of procaspase-3 to caspase-3, a critical step in the apoptosis pathway. The presence of specific functional groups enhances this activation:

- Benzothiazole moiety : Essential for anticancer activity.

- Pyridine derivatives : Contribute to increased selectivity and potency.

The following table summarizes the caspase-3 activation activities of selected compounds compared to a known activator, PAC-1:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This data illustrates that compounds 8j and 8k are nearly as effective as PAC-1 in activating caspase-3, reinforcing their potential as anticancer agents .

Inhibition of HIF Prolyl Hydroxylases

Another significant aspect of the biological activity of this compound relates to its potential as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Compounds similar to this compound have been shown to inhibit these enzymes, which play a crucial role in cellular responses to hypoxia. By stabilizing HIF, these compounds can promote angiogenesis and improve tissue oxygenation in ischemic conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Key observations include:

- Substituents on the thiazole ring : Variations can significantly affect biological activity.

- Pyridine positioning : The location and nature of substituents on the pyridine ring influence binding affinity and selectivity towards target proteins.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for anticancer activity. The most promising candidates showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating strong anticancer potential .

- PHD Inhibitors : Research on thiazole-based inhibitors demonstrated that modifications at specific positions could enhance potency against PHDs, making these compounds valuable in treating conditions like anemia or cancer where HIF stabilization is beneficial .

Eigenschaften

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-5-4-7-14(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-15-6-2-3-8-20-15/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARFYBZIXBALTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.